N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a thiophene ring, and an isoxazole moiety
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: Explored for its potential use in organic electronics and as a building block for novel materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Thiophene Ring: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of Dichlorophenyl Group: The dichlorophenyl group can be attached via a nucleophilic substitution reaction, where a dichlorobenzene derivative reacts with an appropriate nucleophile.
Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through an amidation reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Hydrolysis: Amine and carboxylic acid.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide: shares similarities with other compounds containing isoxazole, thiophene, or dichlorophenyl groups.
Uniqueness
- The unique combination of the dichlorophenyl, thiophene, and isoxazole moieties in this compound provides distinct physicochemical properties and biological activities that differentiate it from other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-4-3-9(6-12(11)17)18-15(20)8-10-7-13(21-19-10)14-2-1-5-22-14/h1-7H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDDLQJSDCEPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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